Artarborol

Description

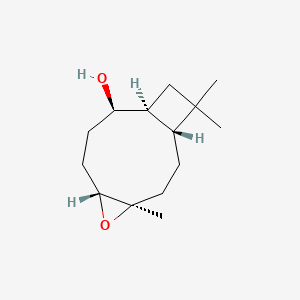

Artarborol is a nor-caryophyllane sesquiterpene alcohol first isolated from Artemisia arborescens (wormwood) in 2007 by Fattorusso et al. . Its structure features a unique 15-membered tricyclic skeleton derived from the degradation of the caryophyllane framework, with stereochemical complexity arising from three stereogenic centers . The stereostructure assignment relied on a synergistic approach combining experimental nuclear magnetic resonance (NMR) data, chemical derivatization, and quantum mechanical density functional theory (DFT) calculations . Notably, the Boltzmann-weighted averaging of calculated $^{13}\text{C}$ NMR chemical shifts provided critical validation of the proposed stereochemistry, distinguishing this compound from its numerous stereoisomers .

Properties

CAS No. |

4833-95-8 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

(1R,4R,6R,9R,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-ol |

InChI |

InChI=1S/C14H24O2/c1-13(2)8-9-10(13)6-7-14(3)12(16-14)5-4-11(9)15/h9-12,15H,4-8H2,1-3H3/t9-,10+,11+,12+,14+/m0/s1 |

InChI Key |

SBEAPGVVWPHQSD-WRYZSIRCSA-N |

SMILES |

CC1(CC2C1CCC3(C(O3)CCC2O)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@H](CC3(C)C)[C@@H](CC[C@H]1O2)O |

Canonical SMILES |

CC1(CC2C1CCC3(C(O3)CCC2O)C)C |

Synonyms |

artarborol |

Origin of Product |

United States |

Comparison with Similar Compounds

Methodological Advances in Structural Analysis

This compound’s stereochemical resolution exemplifies the integration of computational and experimental NMR techniques. Elyashberg et al. demonstrated that DFT-calculated NMR shifts reduced this compound’s stereoisomer candidates by 87.5% (32 → 4), a paradigm shift from traditional trial-and-error approaches . This methodology aligns with trends in natural product research, where ab initio calculations supplement spectral data to resolve complex stereostructures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.